molecular formula C22H28N2O5S B7715734 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide

2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide

Cat. No. B7715734
M. Wt: 432.5 g/mol
InChI Key: SDKINQNKZAKGDS-UHFFFAOYSA-N
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Description

2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide, also known as MBSA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBSA is a sulfonamide derivative that has shown promising results in various studies, making it a topic of interest for researchers.

Mechanism of Action

The mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is not fully understood. However, studies have suggested that 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide inhibits the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the nervous system. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified by recrystallization. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been extensively studied, making it a well-characterized compound. However, there are also limitations to the use of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide in lab experiments. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is a sulfonamide derivative, which may limit its solubility in certain solvents. Additionally, the mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide. One potential direction is the development of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide and its potential therapeutic applications. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide may also be studied in combination with other compounds to enhance its therapeutic effects. Finally, the potential side effects of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide need to be further investigated to determine its safety for clinical use.
Conclusion:
In conclusion, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is a compound that has shown promising results in various studies. It exhibits anticancer, anti-inflammatory, and antimicrobial properties, making it a potential treatment for various diseases. While there are limitations to the use of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide in lab experiments, further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide involves the reaction of 2-mercaptobenzoic acid with N-methylbenzenesulfonyl chloride, followed by the reaction of the resulting sulfonamide with 2-bromoacetophenone. This reaction yields 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide, which can be purified by recrystallization.

Scientific Research Applications

2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In vitro studies have demonstrated that 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to possess antimicrobial properties, making it a potential treatment for bacterial infections.

properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-21-10-6-5-7-17(21)15-23-22(25)16-29-19-11-13-20(14-12-19)30(26,27)24-18-8-3-2-4-9-18/h5-7,10-14,18,24H,2-4,8-9,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKINQNKZAKGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxybenzyl)acetamide

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